molecular formula C5H12N2O3 B13862451 Oxalysine

Oxalysine

Cat. No.: B13862451
M. Wt: 148.16 g/mol
InChI Key: SLTGLTLBIVDQKE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalysine can be achieved through several methods. One improved method involves the preparation of DL-4-oxalysine, which was detailed in a study published in 1959 . This method involves the use of specific reagents and conditions to obtain the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxalysine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form products such as ethanolamine, N-oxalylethanolamine, and 3-morpholone .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like manganese dioxide and Deoxo-Fluor® . These reagents facilitate the conversion of this compound into its oxidized forms under specific conditions.

Major Products Formed

The major products formed from the oxidation of this compound include ethanolamine, N-oxalylethanolamine, and 3-morpholone

Comparison with Similar Compounds

Oxalysine can be compared with other similar compounds such as lysine and thialysine. While lysine is a naturally occurring amino acid, this compound is a synthetic derivative with unique properties. Thialysine, another lysine analogue, undergoes similar oxidation reactions but with different products .

List of Similar Compounds

  • Lysine
  • Thialysine
  • Ethanolamine
  • N-oxalylethanolamine
  • 3-morpholone

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and potential applications in various scientific fields. Its synthesis, chemical reactions, and mechanism of action have been extensively studied, making it a valuable compound for further research and industrial applications.

Properties

IUPAC Name

2-amino-3-(2-aminoethoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTGLTLBIVDQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(C(=O)O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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